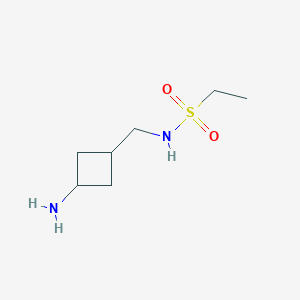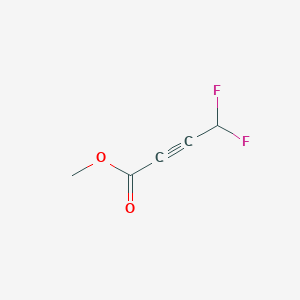
Methyl 4,4-difluorobut-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,4-difluorobut-2-ynoate: is an organic compound with the molecular formula C₅H₄F₂O₂ It is a fluorinated ester, characterized by the presence of two fluorine atoms attached to the same carbon atom in a but-2-ynoate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4,4-difluorobut-2-ynoate can be synthesized through a series of chemical reactions. One common method involves the reaction of 4,4-difluorobut-2-ynoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4,4-difluorobut-2-ynoate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The triple bond in the but-2-ynoate structure can participate in addition reactions with various reagents.
Cyclization Reactions: The compound can undergo cyclization reactions to form cyclic structures, such as quinolines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions.
Addition Reactions: Reagents like hydrogen halides or halogens can be used under controlled conditions.
Cyclization Reactions: Catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can promote cyclization reactions.
Major Products Formed:
Substitution Reactions: Products with substituted functional groups replacing the fluorine atoms.
Addition Reactions: Products with added functional groups across the triple bond.
Cyclization Reactions: Cyclic compounds such as quinolines.
Aplicaciones Científicas De Investigación
Methyl 4,4-difluorobut-2-ynoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 4,4-difluorobut-2-ynoate involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and stability, allowing it to participate in specific chemical reactions. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.
Comparación Con Compuestos Similares
Methyl 4,4-difluorobut-2-enoate: Similar structure but with a double bond instead of a triple bond.
Ethyl 4,4-difluorobut-2-ynoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4,4-difluorobut-2-ynoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness: Methyl 4,4-difluorobut-2-ynoate is unique due to its specific combination of a triple bond and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H4F2O2 |
|---|---|
Peso molecular |
134.08 g/mol |
Nombre IUPAC |
methyl 4,4-difluorobut-2-ynoate |
InChI |
InChI=1S/C5H4F2O2/c1-9-5(8)3-2-4(6)7/h4H,1H3 |
Clave InChI |
MXDKOAUTPKNDQZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C#CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


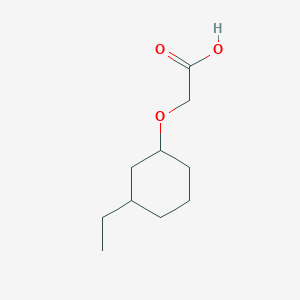
![N-(5-Chloro-2-methoxyphenyl)-4-{2-methylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B13627895.png)
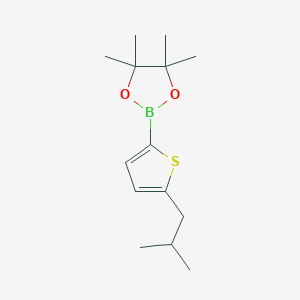
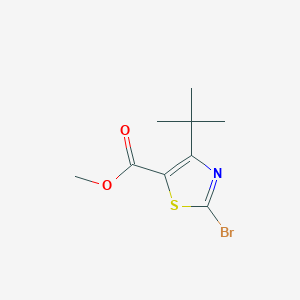
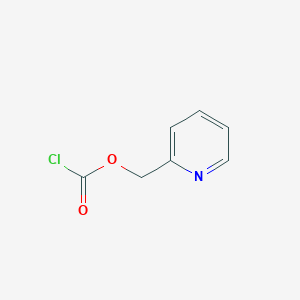

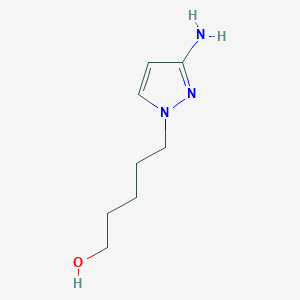
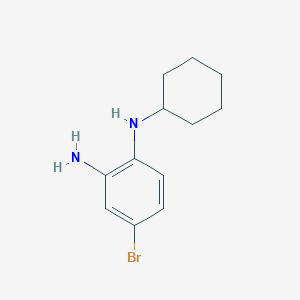
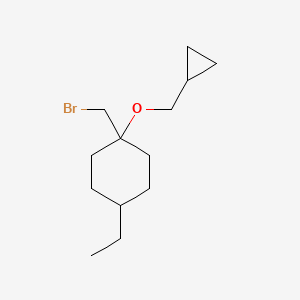
![tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate](/img/structure/B13627956.png)
![Methyl8-azaspiro[4.5]decane-2-carboxylatehydrochloride](/img/structure/B13627962.png)
![2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13627964.png)

